Product packaging for Dihydroxylysinonorleucine(Cat. No.:CAS No. 21895-67-0)

Dihydroxylysinonorleucine

Cat. No.: B1204878
CAS No.: 21895-67-0
M. Wt: 291.34 g/mol
InChI Key: SWTKBYSXMULFHZ-SMILAEQMSA-N
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Description

delta-Hydroxylysylnorleucine (CAS 21895-67-0) is a biochemical compound with the molecular formula C12H25N3O5 and a molecular weight of 291.35 g/mol . As a derivative of the amino acids lysine and norleucine, it is characterized by the presence of hydroxyl groups, a structure that often plays a role in molecular stability and cross-linking in biological systems. While specific research on this compound is not extensively detailed in the literature, compounds of this class are frequently of interest in biochemical research areas, including the study of protein interactions, collagen cross-links, and metabolic pathways. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25N3O5 B1204878 Dihydroxylysinonorleucine CAS No. 21895-67-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21895-67-0

Molecular Formula

C12H25N3O5

Molecular Weight

291.34 g/mol

IUPAC Name

(2S,5S)-2-amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid

InChI

InChI=1S/C12H25N3O5/c13-9(11(17)18)3-1-2-6-15-7-8(16)4-5-10(14)12(19)20/h8-10,15-16H,1-7,13-14H2,(H,17,18)(H,19,20)/t8-,9?,10-/m0/s1

InChI Key

SWTKBYSXMULFHZ-SMILAEQMSA-N

Isomeric SMILES

C(CCNC[C@H](CC[C@@H](C(=O)O)N)O)CC(C(=O)O)N

Canonical SMILES

C(CCNCC(CCC(C(=O)O)N)O)CC(C(=O)O)N

Synonyms

5-hydroxylysinonorleucine
5-hydroxylysylnorleucine
delta-hydroxy-Lys-Nle
delta-hydroxylysylnorleucine
delta-hydroxylysylnorleucine, (L)-(2S)-isomer
HLNL
hydroxylysinonorleucine

Origin of Product

United States

Early Biochemical Investigations into Collagen Stabilization

The quest to understand the immense tensile strength of collagen fibers dates back to the mid-20th century. Early researchers recognized that the simple aggregation of tropocollagen molecules was insufficient to explain the stability of collagen in tissues. This led to the hypothesis that covalent cross-links must exist, acting as molecular "rivets" to fortify the collagenous framework.

Initial studies focused on the changes in collagen properties with age. It was observed that older tissues exhibited decreased solubility and increased resistance to chemical and enzymatic degradation, suggesting a progressive increase in the degree of cross-linking. These early investigations laid the conceptual groundwork for the search for the specific chemical entities responsible for this stabilization. The focus turned to identifying the amino acid residues involved in these cross-linking reactions, with lysine (B10760008) and hydroxylysine emerging as primary candidates due to their reactive side chains.

Methodological Advances Leading to Its Identification

The definitive identification of delta-hydroxylysylnorleucine and other related cross-links was made possible by a convergence of innovative biochemical techniques in the 1960s and early 1970s.

A pivotal breakthrough was the use of sodium borohydride (B1222165) (NaBH₄) to stabilize the labile Schiff base and keto-amine cross-links. nih.govnih.gov This reduction step converted the unstable intermediates into chemically stable, reduced forms that could withstand the harsh conditions of acid hydrolysis, a necessary step for breaking down the collagen protein into its constituent amino acids for analysis.

Following reduction and hydrolysis, researchers employed a combination of analytical techniques to separate and identify the novel cross-linking amino acids.

Analytical TechniqueApplication in Cross-Link Discovery
Ion-Exchange Chromatography This was the primary method for separating the complex mixture of amino acids and cross-linked compounds present in the collagen hydrolysate. By using carefully controlled buffer gradients, researchers could resolve different components based on their charge and chemical properties.
Paper Chromatography Used in conjunction with ion-exchange chromatography, this technique provided an additional dimension of separation, further purifying the isolated cross-link compounds.
Radiolabeling The use of tritiated sodium borohydride ([³H]NaBH₄) was instrumental in tracking the reducible cross-links. The radioactive label allowed for the sensitive detection of these compounds during chromatographic separation, even at very low concentrations.

Through the meticulous application of these methods, scientists were able to isolate and characterize a number of reducible cross-links, including hydroxylysinonorleucine (HLNL) and dihydroxylysinonorleucine (DHLNL), the latter being a more hydroxylated form. Delta-hydroxylysylnorleucine was identified as a key component within this family of cross-links.

Biosynthesis and Enzymatic Pathways of Delta Hydroxylysylnorleucine Formation

Precursors and Substrates in the Collagen Cross-Linking Cascade

The journey to forming delta-hydroxylysylnorleucine begins with specific lysine (B10760008) and hydroxylysine residues within the collagen polypeptide chains. researchgate.net These amino acids, located in the telopeptide and triple-helical domains of procollagen (B1174764) molecules, serve as the primary substrates. tandfonline.comportlandpress.com The process is initiated after the procollagen molecules are secreted into the extracellular space and undergo cleavage of their N- and C-propeptides, allowing them to assemble into fibrils. portlandpress.com

Role of Lysyl Hydroxylation in Lysine-Derived Aldehyde Formation

A pivotal step in this cascade is the hydroxylation of specific lysine residues to form hydroxylysine. nih.govcreative-proteomics.com This reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs). tandfonline.comcreative-proteomics.com The extent and location of lysyl hydroxylation are critical determinants of the subsequent cross-linking pathways and vary depending on the tissue type. nih.govnasa.gov This modification is crucial for the formation of hydroxyallysine, the aldehyde precursor to delta-hydroxylysylnorleucine. portlandpress.commdpi.com

Mechanism of Aldol (B89426) Condensation Leading to Delta-Hydroxylysylnorleucine

The formation of the initial cross-link involves an aldol condensation reaction. pnas.orgnih.gov This occurs when two allysine (B42369) residues, which are lysine-derived aldehydes, react to form an α,β-unsaturated aldol condensation product. nih.govmeatscience.org This intramolecular cross-link is considered an intermediate that can then participate in the formation of more complex, intermolecular cross-links. pnas.orgpnas.org

Enzymatic Catalysis by Lysyl Oxidases and Their Isoforms

The conversion of lysine and hydroxylysine residues into their corresponding aldehydes, allysine and hydroxyallysine, is catalyzed by the lysyl oxidase (LOX) family of enzymes. researchgate.netnih.govnih.gov These copper-dependent enzymes play a crucial role in initiating the cross-linking process. nih.govwikipedia.org

Specificity of Lysyl Oxidase Isoforms in Delta-Hydroxylysylnorleucine Synthesis

The LOX family consists of five isoforms (LOX and LOXL1-4), and while they all contribute to collagen cross-linking, they exhibit some degree of substrate and tissue specificity. portlandpress.comnih.govimrpress.com For instance, LOX is the most abundantly expressed isoform in many tissues. nih.gov While direct comparative analyses of the substrate specificities of all five purified isoforms are not fully established, it is known that the sequence surrounding the target lysine residue influences the enzyme's activity. imrpress.comnih.govnih.gov Post-translational modifications can also alter the substrate preference of LOX isoforms. imrpress.com

Cofactor Requirements and Reaction Conditions for Enzymatic Formation

The catalytic activity of lysyl oxidases is dependent on a copper ion and a unique cofactor called lysyl tyrosylquinone (LTQ). mdpi.comnih.govwikipedia.org The incorporation of copper is essential for optimal enzyme function. nih.gov The formation of the active enzyme involves proteolytic processing of a proenzyme precursor in the extracellular environment. nih.govresearchgate.net

Subsequent Maturation Pathways and Conversion to Higher-Order Cross-Links

The initially formed divalent cross-links, such as delta-hydroxylysylnorleucine, are considered "immature." researchgate.net Over time, these can undergo further reactions to form more stable, trivalent cross-links like pyridinolines. researchgate.nettandfonline.com The specific maturation pathways and the types of mature cross-links formed are influenced by the initial pattern of lysyl hydroxylation. portlandpress.com For instance, hydroxylysylpyridinoline (HP) is formed from two hydroxyallysine residues and one hydroxylysine residue. tandfonline.com The conversion to these higher-order cross-links contributes to the long-term stability and reduced degradability of collagen fibers, a process that has implications in conditions like fibrosis. portlandpress.com

Interactive Data Table: Key Molecules in Delta-Hydroxylysylnorleucine Biosynthesis

Molecule NameAbbreviationRole
LysineLysPrecursor amino acid
HydroxylysineHylHydroxylated precursor
AllysineAldehyde form of Lysine
HydroxyallysineAldehyde form of Hydroxylysine
delta-HydroxylysylnorleucineDHLNLDivalent cross-link
Lysyl OxidaseLOXEnzyme catalyzing aldehyde formation
Lysyl HydroxylaseLHEnzyme catalyzing hydroxylation
Lysyl tyrosylquinoneLTQCofactor for Lysyl Oxidase
CopperCu2+Cofactor for Lysyl Oxidase

Role in Extracellular Matrix Assembly, Stability, and Biomechanics

Contribution to Collagen Fibril Structure and Integrity

The assembly of collagen molecules into highly organized fibrils is a cornerstone of connective tissue structure, and δ-HLNL is integral to this process. The formation of these initial cross-links is essential for the stabilization of the newly formed collagen fibrils. Research has demonstrated that the inhibition of lysyl oxidase, the enzyme responsible for initiating the cross-linking cascade that forms δ-HLNL, leads to structurally abnormal collagen fibrils with irregular profiles and widely dispersed diameters. nih.gov This highlights the importance of δ-HLNL in dictating the correct shape and organization of collagen fibrils. nih.gov

The presence of δ-HLNL, as an early-stage cross-link, helps to lock collagen molecules into their characteristic quarter-staggered array, providing the initial stability required for the fibril to withstand cellular and mechanical forces during tissue development and remodeling. While δ-HLNL is considered an "immature" cross-link, its role in the foundational integrity of the collagen fibril is paramount for the subsequent maturation and long-term stability of the ECM.

Influence on the Mechanical Properties of Collagenous Tissues

The mechanical resilience of connective tissues is directly tied to the composition and organization of their extracellular matrix, particularly the nature of the collagen cross-linking.

The density and type of cross-links within a collagen fibril dictate its mechanical response. The presence of these cross-links creates an interconnected fibrillar material with tunable toughness and strength. nih.gov While mature cross-links provide greater stiffness, the initial formation of δ-HLNL is essential for establishing the baseline mechanical competence of the tissue. The elasticity of connective tissues is also influenced by their cross-link profile. The cross-linking of elastin, another key ECM protein, is also mediated by lysyl oxidase and is crucial for the elastic recoil of tissues. nih.gov

The stiffness of a tissue, or its resistance to deformation, is significantly influenced by the degree and nature of collagen cross-linking. The enzymatic cross-linking of collagen contributes to the stiffness and mechanical properties of the ECM. portlandpress.comnih.gov While mature cross-links are more directly associated with increased tissue stiffness, the initial formation of δ-HLNL is a prerequisite for this process.

Studies on various connective tissues have shown that cross-link density can be more influential than collagen content in determining tensile stiffness. plos.org The presence of these cross-links helps to distribute load effectively across the tissue, enhancing its load-bearing capacity. The conversion of immature cross-links like δ-HLNL to mature forms over time contributes to the age-related increase in tissue stiffness.

Interactions with Other Extracellular Matrix Components

The function of δ-HLNL is not carried out in isolation; it occurs within the complex and dynamic environment of the extracellular matrix, where it interacts with a host of other molecules.

While direct binding studies between δ-HLNL and glycosaminoglycans (GAGs) or proteoglycans are not extensively documented, the intimate relationship between collagen cross-linking and these molecules is well-established. Proteoglycans are known to regulate collagen fibrillogenesis. biorxiv.org For instance, certain proteoglycans can influence the diameter and organization of collagen fibrils, the very structures stabilized by δ-HLNL.

The regulation of lysyl oxidase activity, the enzyme that produces the precursors to δ-HLNL, can be influenced by proteoglycans. nih.gov Given that GAGs and proteoglycans are integral components of the ECM, their spatial and temporal co-localization with forming collagen fibrils suggests a functional interplay with the cross-linking process, including the formation of δ-HLNL. The binding of various proteins to proteoglycans is a critical aspect of ECM organization and cell signaling. ebi.ac.uknih.govnih.govplos.org

The extracellular matrix is a rich environment of non-collagenous proteins (NCPs) that play crucial roles in matrix assembly and function. The cross-linking of collagen, including the formation of δ-HLNL, is a key event that influences the interaction of collagen with these NCPs. The stabilization of the collagen fibril by δ-HLNL provides a scaffold for the binding and organization of various NCPs.

Advanced Analytical Methodologies for Research on Delta Hydroxylysylnorleucine

Isolation and Purification Techniques from Biological Samples

The initial and most critical step in the analysis of δ-HLNL from biological sources, such as skin or bone, is its effective isolation and purification. This process is essential to remove interfering compounds and concentrate the analyte for subsequent characterization.

Chromatographic Separations (e.g., HPLC, Size Exclusion Chromatography)

Chromatographic techniques are central to the purification of δ-HLNL. The choice of method depends on the sample matrix and the required purity.

Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. In the context of δ-HLNL, which is a component of collagen, SEC has been successfully used as a purification step. For instance, δ-HLNL has been isolated from bovine skin in high purity through a sequential process that includes size exclusion chromatography following an initial separation on preparative fibrous cellulose. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique widely used for the analysis of collagen cross-links. nih.gov Normal-phase HPLC systems, utilizing an amino-propyl-bonded silica (B1680970) column, have proven effective in resolving δ-HLNL from other amino acids and related compounds. nih.gov A modified gradient elution with a solvent system of acetonitrile (B52724) and potassium phosphate (B84403) buffer can achieve full resolution of radiolabeled components from reduced collagen in a single run of less than 80 minutes. nih.gov Age-related changes in δ-HLNL in human connective tissues have also been investigated using HPLC systems. nih.gov

Table 1: Chromatographic Methods for δ-Hydroxylysylnorleucine Isolation
TechniqueStationary Phase/ColumnKey ApplicationReference
Size Exclusion ChromatographyNot specifiedPurification from bovine skin extract nih.gov
High-Performance Liquid Chromatography (HPLC)Amino-propyl-bonded silicaResolution of reduced collagen cross-links nih.gov
High-Performance Liquid Chromatography (HPLC)Not specifiedAnalysis of cross-links in ancient bone nih.gov

Derivatization Strategies for Enhanced Detection

To improve the sensitivity and selectivity of δ-HLNL detection, particularly when coupled with chromatographic separation, derivatization strategies are often employed.

O-phthalaldehyde (OPA) Derivatization: Reducible cross-links, including δ-HLNL, can be detected following post-column derivatization with O-phthalaldehyde. nih.gov This method enhances the fluorescence of the analyte, allowing for sensitive detection. nih.gov The linear range for OPA-derivatized cross-links has been reported as 20-600 pmol. nih.gov

Fluorescamine: This reagent has also been utilized in the context of HPLC analysis of collagen cross-links, serving a similar purpose of enhancing detection. nih.gov

2-(4-boronobenzyl) isoquinolin-2-ium (B8376362) bromide (BBII): While not specific to δ-HLNL, a novel post-column derivatization method using BBII has been developed to boost the detection sensitivity of hydroxyl-containing metabolites in liquid chromatography-mass spectrometry (LC-MS). nih.gov This approach, which enhances ionization efficiency, could potentially be applied to improve δ-HLNL detection. nih.gov

Spectroscopic Characterization

Following isolation and purification, spectroscopic methods are indispensable for the definitive structural assignment and quantification of δ-HLNL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for the unambiguous determination of molecular structure. High-resolution NMR has been instrumental in characterizing δ-HLNL.

Structural Resolution: The complete chemical structure of δ-HLNL isolated from bovine skin has been resolved using a combination of 1H, 13C, and DEPT-135 high-resolution NMR spectroscopy. nih.gov Two-dimensional NMR techniques such as COSY and HSQC have also been applied for the first time to this compound, providing detailed connectivity information. nih.gov

Diastereomer Identification: 13C NMR analysis of purified δ-HLNL revealed a doubled-up peak at 67.84 and 67.91 ppm. nih.gov This observation provided corroborating evidence for the existence of a diastereomeric form of this immature collagen crosslink. nih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Molecular Mass Determination: Tandem mass spectrometry has been used to analyze purified δ-HLNL. The mass-to-charge ratio (m/z) for the singly charged ion was determined to be 292.1865, and for the doubly charged ion, it was 146.5970. nih.gov The compound has a molecular formula of C12H25N3O5 and a computed molecular weight of 291.34 g/mol . nih.gov

Table 2: Mass Spectrometric Data for δ-Hydroxylysylnorleucine
ParameterValueTechniqueReference
Molecular FormulaC12H25N3O5Computed nih.gov
Molecular Weight291.34 g/molComputed nih.gov
m/z (singly charged ion)292.1865Tandem MS nih.gov
m/z (doubly charged ion)146.5970Tandem MS nih.gov

Fluorescence Detection Principles for Quantification

Fluorescence detection, often coupled with HPLC, is a highly sensitive method for quantifying δ-HLNL.

Detection Principle: Fluorescence detectors measure the light emitted by a fluorescent compound after it has been excited by light of a specific wavelength. bmglabtech.com The intensity of the emitted light is measured in Relative Fluorescent Units (RFU) and is proportional to the concentration of the analyte, allowing for quantification. bmglabtech.com This method generally offers superior sensitivity compared to absorbance-based detection. bmglabtech.com

Application to δ-HLNL: As mentioned, δ-HLNL itself is not naturally fluorescent. Its quantification via fluorescence relies on derivatization with fluorescent tags like O-phthalaldehyde. nih.gov In HPLC systems, a post-column reaction introduces the fluorescent tag to the separated analyte just before it enters the fluorescence detector. nih.gov This approach enables the sensitive and selective quantification of δ-HLNL in complex biological samples, with an amount as low as 0.25 mg of hydrolyzed collagen being sufficient for analysis. nih.gov

Quantitative Analysis Approaches

The accurate quantification of delta-hydroxylysylnorleucine (δ-HLNL) is crucial for understanding its role in the structural integrity of collagen and the pathogenesis of various diseases. This is achieved through sophisticated analytical methodologies that can be broadly categorized into relative and absolute quantification, underpinned by the development and use of appropriate standards and reference materials.

Absolute and Relative Quantification Methods

The choice between absolute and relative quantification of δ-HLNL depends on the specific research question. While relative quantification is often sufficient for comparing changes across different biological states, absolute quantification provides precise molar amounts, which is essential for detailed biochemical and clinical studies.

Relative Quantification

Relative quantification of δ-HLNL is commonly employed to assess changes in its abundance in tissues under different physiological or pathological conditions. This approach measures the amount of δ-HLNL relative to an internal standard or another component of the tissue, such as total collagen content.

A prevalent method for relative quantification involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov In this technique, tissue samples are first hydrolyzed to break down collagen into its constituent amino acids and cross-links. The resulting hydrolysate is then analyzed by LC-MS/MS, where δ-HLNL is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.

To account for variations in sample size and collagen content, the measured amount of δ-HLNL is often normalized. A common normalization strategy is to express the quantity of δ-HLNL relative to the total collagen content, which is typically estimated by measuring the amount of hydroxyproline, an amino acid abundant in collagen. frontiersin.org This provides a "cross-link density" value, which represents the number of δ-HLNL cross-links per collagen molecule. nih.gov Other normalization methods include using the total protein concentration of the sample or the sample's dry weight. mdpi.comnih.gov

For instance, studies on fibrotic lung tissue have utilized relative quantification to demonstrate an increase in δ-HLNL compared to healthy tissue, indicating altered collagen metabolism in fibrosis. mdpi.comnih.gov Similarly, research on cervical remodeling during pregnancy has used relative quantification to track changes in the ratio of immature cross-links like δ-HLNL to mature cross-links. nih.gov

Absolute Quantification

Absolute quantification aims to determine the exact molar amount of δ-HLNL in a sample. This is a more demanding approach that requires a well-characterized, pure standard of δ-HLNL. The gold standard for absolute quantification is isotope dilution mass spectrometry (IDMS). sepscience.com

In this method, a known amount of a stable isotope-labeled version of δ-HLNL (e.g., containing ¹³C or ¹⁵N) is added to the sample as an internal standard before analysis. sepscience.com Because the labeled standard is chemically identical to the endogenous δ-HLNL, it co-elutes during chromatography and is detected by the mass spectrometer. The ratio of the signal intensity of the endogenous (light) δ-HLNL to the spiked-in (heavy) labeled standard allows for the precise calculation of the absolute concentration of δ-HLNL in the original sample. nih.gov

While the application of absolute quantification specifically for δ-HLNL is not extensively detailed in the literature, the principles are well-established in proteomics and amino acid analysis. nih.gov The development of a robust absolute quantification method for δ-HLNL would be invaluable for establishing baseline physiological concentrations and for the clinical monitoring of diseases affecting collagen metabolism.

Table 1: Comparison of Relative and Absolute Quantification Methods for Delta-Hydroxylysylnorleucine

Feature Relative Quantification Absolute Quantification
Goal Compares the amount of δ-HLNL between samples. Determines the exact molar amount of δ-HLNL in a sample.
Primary Method LC-MS/MS Isotope Dilution Mass Spectrometry (IDMS)
Standard Required Not always necessary, but can improve precision. A pure, stable isotope-labeled internal standard of δ-HLNL is essential.
Normalization Typically normalized to total collagen (via hydroxyproline), total protein, or sample weight. The use of an internal standard inherently corrects for variations in sample processing and instrument response.
Output Fold change, ratio, or arbitrary units. Molar concentration (e.g., pmol/mg of tissue).
Application Comparing disease vs. healthy states, monitoring treatment effects. Establishing reference ranges, detailed biochemical studies, clinical diagnostics.

Molecular and Cellular Regulation of Delta Hydroxylysylnorleucine Turnover

Transcriptional and Translational Control of Cross-Linking Enzymes

The biosynthesis of Δ-DHLNL is critically dependent on the enzymatic activities of lysyl hydroxylases (LHs), specifically the product of the PLOD2 gene (LH2), and the lysyl oxidase (LOX) family of enzymes. The expression of these enzymes is tightly regulated at both the transcriptional and translational levels by a variety of signaling molecules and environmental cues.

Key enzymes involved are procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs) and lysyl oxidases (LOXs). spandidos-publications.com The PLOD gene family, including PLOD1, PLOD2, and PLOD3, encodes the lysyl hydroxylase enzymes that hydroxylate lysine (B10760008) residues on procollagen (B1174764). mdpi.com Specifically, LH2, encoded by PLOD2, is responsible for hydroxylating lysine residues within the collagen telopeptides, a prerequisite for the formation of pyridinoline (B42742) cross-links like Δ-DHLNL. mdpi.com The LOX family of copper-dependent enzymes, including LOX and LOX-like proteins (LOXL1-4), catalyzes the oxidative deamination of lysine and hydroxylysine residues to form reactive aldehydes, which is the initial and rate-limiting step in collagen cross-linking. nih.govnih.govuniprot.org

The expression of these enzymes is modulated by various factors, ensuring that cross-linking activity matches the physiological demands of tissue development, remodeling, and repair. mdpi.com

Key Transcriptional Regulators:

Transforming Growth Factor-beta (TGF-β): A potent profibrotic cytokine, TGF-β is a major inducer of both PLOD2 and LOX gene expression. nih.govum.esnih.gov This regulation is central to wound healing and fibrotic processes, where increased collagen deposition and cross-linking are prominent features. um.es The signaling cascade often involves the SMAD pathway. nih.gov

Hypoxia-Inducible Factor-1α (HIF-1α): Low oxygen tension, or hypoxia, is a powerful stimulus for the expression of LOX and PLOD2. nih.govnih.govsoton.ac.uk HIF-1α, a key transcription factor stabilized under hypoxic conditions, binds to hypoxia-response elements (HREs) in the promoter regions of these genes, upregulating their transcription. nih.govsoton.ac.uk This mechanism is crucial in development and in pathological conditions like tumors and fibrosis. nih.govsoton.ac.uk

Other Growth Factors and Cytokines: Platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and angiotensin II have also been shown to regulate LOX expression. nih.gov These factors often play roles in cellular proliferation, migration, and matrix synthesis, linking cross-linking activity to broader cellular programs.

Research has shown a direct correlation between the gene expression of Plod2 and Lox and the concentration of pyridinoline cross-links in bone tissue, underscoring the importance of this transcriptional control. biorxiv.org For instance, studies in mouse models have demonstrated that Lox expression is significantly and positively correlated with the formation of both immature (dihydroxylysinonorleucine) and mature pyridinoline cross-links. biorxiv.org

EnzymeGeneKey Transcriptional ActivatorsCellular Context/Effect
Lysyl Hydroxylase 2 (LH2)PLOD2TGF-β, HIF-1αEssential for telopeptide lysine hydroxylation, directing the pathway toward pyridinoline cross-links. mdpi.comnih.gov Upregulated in fibrosis and hypoxia. mdpi.comsoton.ac.uk
Lysyl Oxidase (LOX)LOXTGF-β, HIF-1α, PDGF, FGFInitiates cross-linking by oxidizing lysine/hydroxylysine residues. nih.govnih.gov Expression is elevated in tissue repair, fibrosis, and cancer. nih.govnih.gov

Post-Translational Modifications Affecting Delta-Hydroxylysylnorleucine Precursors

Following translation, the enzymes responsible for Δ-DHLNL formation and the collagen substrate itself undergo critical post-translational modifications (PTMs). These modifications directly influence enzyme activity, localization, and the specific type of cross-links formed.

Enzyme Modifications:

Lysyl Oxidase (LOX): LOX is synthesized as an inactive preproprotein that undergoes several modifications to become a functional, mature enzyme. nih.gov It is secreted as a glycosylated proenzyme (pro-LOX), and in the extracellular space, the N-terminal propeptide is proteolytically cleaved by bone morphogenetic protein-1 (BMP-1) to yield the smaller, active 32-kDa enzyme. nih.govnih.gov This cleavage is a crucial activation step. Furthermore, the enzyme requires the copper-catalyzed formation of a lysine tyrosylquinone (LTQ) cofactor for its catalytic activity. nih.gov

Lysyl Hydroxylases (PLODs): The PLOD enzymes are active as homodimers located within the endoplasmic reticulum. nih.gov They require iron (Fe²⁺) and ascorbate (B8700270) as co-factors to catalyze the hydroxylation of lysyl residues in procollagen peptides. mdpi.com The availability of these co-factors can therefore regulate the extent of lysine hydroxylation.

Collagen Substrate Modifications:

The journey from a newly synthesized procollagen chain to a cross-linked fibril involves a precise sequence of intracellular and extracellular PTMs. mdpi.compreprints.org

Hydroxylation: Inside the endoplasmic reticulum, specific lysine residues on the procollagen α-chains are hydroxylated by PLOD enzymes. mdpi.com The hydroxylation of lysine residues in the telopeptide regions by LH2 is the determining step for the formation of hydroxylysine-aldehyde pathway cross-links, including Δ-DHLNL. mdpi.com

Glycosylation: Some of the newly formed hydroxylysine residues are subsequently glycosylated with galactose or glucosylgalactose. mdpi.com The extent of glycosylation can influence the type of cross-links that form, as glycosylated hydroxylysines may be sterically hindered from participating in cross-link reactions.

These modifications are essential for the proper folding of procollagen into its triple-helical conformation and for stabilizing the final supramolecular structure of collagen fibrils. mdpi.com

MoleculePost-Translational ModificationRegulator/CofactorSignificance for Δ-DHLNL Formation
Lysyl Oxidase (LOX)Proteolytic cleavage of propeptideBMP-1Activates the enzyme in the extracellular space. nih.govnih.gov
Cofactor (LTQ) formationCopper (Cu²⁺)Essential for catalytic amine oxidase activity. nih.gov
Lysyl Hydroxylase (PLODs)Cofactor bindingIron (Fe²⁺), AscorbateRequired for the hydroxylation of lysine residues. mdpi.com
ProcollagenLysine HydroxylationPLOD2 (for telopeptides)Creates the hydroxylysine precursors for Δ-DHLNL. mdpi.com
Hydroxylysine GlycosylationGalactosyl- and GlucosyltransferasesCan influence cross-link type and location by modifying potential cross-linking sites. mdpi.com

Cellular Processes Governing Collagen Secretion and Fibrillogenesis

The formation of Δ-DHLNL occurs in the extracellular space but is orchestrated by complex cellular processes that control the synthesis, secretion, and assembly of collagen molecules into fibrils. nih.govnih.gov

Synthesis and Secretion: Collagen is initially synthesized as procollagen on ribosomes and translocated into the endoplasmic reticulum, where it undergoes the PTMs described above (hydroxylation, glycosylation) and folds into a triple helix. researchgate.net It is then transported through the Golgi apparatus and secreted from the cell via vesicles. researchgate.netmdpi.com

Procollagen Processing: Once in the extracellular space, the N- and C-terminal propeptides of procollagen are cleaved by specific proteinases (ADAMTS and BMP-1, respectively). mdpi.com This cleavage converts procollagen into tropocollagen, the basic monomeric unit that is now capable of self-assembly. mdpi.com

Fibrillogenesis: Tropocollagen molecules spontaneously self-assemble into highly ordered, D-periodic staggered arrays known as collagen fibrils. nih.govcapes.gov.br This self-assembly process is not random but is guided by cellular activities to ensure proper tissue architecture. nih.govcapes.gov.br

Role of Fibronectin and Integrins: The assembly of a collagen matrix is closely linked to a pre-existing fibronectin (FN) matrix. researchgate.netnih.gov Cells use integrin receptors (e.g., α5β1) to bind and stretch FN, creating an FN fibrillar scaffold. researchgate.net This FN matrix can then act as a template, concentrating procollagen and processing enzymes like BMP-1, thereby nucleating and organizing collagen fibril assembly. researchgate.netnih.gov Collagen-binding integrins (e.g., α2β1, α11β1) can also directly interact with collagen to assist in its assembly. researchgate.net This cell-directed process ensures that fibril formation occurs at specific sites, under cellular control. nih.gov

Cross-Link Formation: Following fibril assembly, LOX acts on the lysine and hydroxylysine residues within the aligned tropocollagen molecules, catalyzing the oxidative deamination that initiates the formation of covalent cross-links, including Δ-DHLNL. mdpi.commdpi.com This final step locks the molecules into a stable, insoluble fibrillar network, providing the tissue with its requisite tensile strength. nih.gov

Regulatory Feedback Mechanisms in Collagen Cross-Linking Homeostasis

The maintenance of tissue integrity requires that collagen synthesis, deposition, and cross-linking are balanced by degradation and turnover. This homeostasis is partly maintained through intricate feedback mechanisms that can sense and respond to changes in the ECM. nih.gov

LOX Propeptide (LOX-PP) Inhibition: The propeptide cleaved from pro-LOX during its activation is not merely a byproduct. Studies have shown that the lysyl oxidase propeptide (LOX-PP) can function as a feedback inhibitor. nih.gov For example, LOX-PP has been found to inhibit smooth muscle cell proliferation and signaling pathways, suggesting it may serve to limit cellular activities associated with excessive matrix production and remodeling. nih.gov

Mechanical Feedback: The mechanical properties of the ECM, which are heavily influenced by the density and type of collagen cross-links, can in turn regulate the behavior of resident cells. nih.gov An ECM with defective cross-linking, for instance, was found to increase the proliferation and alkaline phosphatase activity of osteoblastic cells. plos.org This suggests that cells can sense the mechanical state of their surrounding matrix and alter their synthetic or remodeling activities in response, forming a mechanochemical feedback loop. In one study, inhibiting LOX with β-aminopropionitrile (BAPN) led to an increase in Lox gene expression in osteoblastic cells, potentially as a compensatory response to the reduced cross-linking. plos.org

TGF-β/LOX Feedback Loop: A feedback loop between TGF-β and LOX has been characterized in muscle development. nih.govbiologists.com LOX secreted by myofibers can attenuate TGF-β signaling, which normally inhibits muscle differentiation and promotes connective tissue formation. biologists.com This reciprocal regulation helps maintain a dynamic homeostasis between the muscle and its surrounding connective tissue. biologists.com Such loops likely exist in other tissues to balance matrix deposition and remodeling. researchgate.net

These feedback systems are crucial for normal tissue development and repair and for preventing pathological states like fibrosis, where dysregulation of these loops can lead to a vicious cycle of excessive matrix stiffening and deposition. nih.govresearchgate.net

Involvement in Biological Processes and Experimental Models

Developmental Biology of Connective Tissues

The development of connective tissues is a highly orchestrated process involving the synthesis and assembly of various ECM components to create tissues with specific mechanical properties. frontiersin.org The formation of stable collagen cross-links like Δ-HLNL is fundamental to this process, providing structural integrity and tensile strength to newly formed tissues. frontiersin.org Connective tissues are broadly composed of cells, ground substance, and fibers, with the primary cell being the fibroblast, which produces and maintains the ECM. kenhub.com

During the maturation of connective tissues, the profile of collagen cross-links undergoes significant changes. Initially, the reducible cross-links, including delta-hydroxylysylnorleucine, are predominant in young, newly synthesized collagen. These cross-links are essential for the initial stabilization of the collagen fibrils.

As tissues mature, these reducible aldimine and keto-imine cross-links are progressively converted into more stable, non-reducible, multivalent cross-links. This conversion process enhances the biomechanical strength and insolubility of the collagenous matrix. Therefore, the concentration of Δ-HLNL is typically higher in fetal and young tissues compared to adult tissues, where it is gradually replaced by mature cross-links. This shift reflects the dynamic nature of the ECM during growth and development, moving from a phase of rapid synthesis and assembly to one of greater stability and permanence. Research on human intervertebral discs has shown that the levels of reducible cross-links, including Δ-HLNL, vary across different regions of the tissue, indicating regional differences in matrix turnover and maturation. nih.gov

Table 1: Regional Variation of Reducible Collagen Cross-links in Human Intervertebral Disc

Disc Region Relative Level of Reducible Cross-links
Outer Anulus Fibrosus Low
Inner Anulus Fibrosus Intermediate
Nucleus Pulposus High

Data based on findings indicating that reducible cross-links increase from the outer anulus fibrosus into the nucleus pulposus. nih.gov

Organogenesis, the formation of organs, relies on precise interactions between cells and the ECM. imrpress.com The structural framework provided by the ECM, stabilized by cross-links such as Δ-HLNL, is critical for guiding cell migration, differentiation, and tissue shaping (morphogenesis). imrpress.com

Lung Development: The development of the lung involves a complex series of branching morphogenesis events to form the airway tree. mdpi.comnih.gov This process requires a dynamic yet stable ECM to support the budding and extension of epithelial tubules into the surrounding mesenchyme. imrpress.commdpi.com The collagenous matrix, stabilized by Δ-HLNL, provides the necessary mechanical support and signaling cues for these morphogenetic movements. imrpress.com The lung's development progresses through embryonic, pseudoglandular, canalicular, saccular, and alveolar stages, each characterized by significant ECM remodeling. mdpi.comnih.gov The initial establishment of the bronchial tree and subsequent formation of gas-exchange units are dependent on the integrity of this matrix. mdpi.comnih.gov

Bone Development: In bone, or osseous tissue, the collagen matrix serves as the scaffold upon which minerals are deposited. nih.gov During bone formation (osteogenesis), osteoblasts secrete type I collagen, which is then cross-linked to form a resilient framework. nih.gov Δ-HLNL and other cross-links are vital for the tensile strength of the organic component of bone, preventing fractures. The process begins with loose connective tissue being filled by mesenchymal cells that differentiate into osteoblasts, which then secrete the unmineralized bone matrix (osteoid). nih.gov The proper cross-linking of this osteoid is a prerequisite for its subsequent mineralization and the formation of mechanically competent bone tissue.

Remodeling of the Extracellular Matrix in Physiological Contexts

ECM remodeling is a continuous process in adult tissues, essential for maintaining tissue function, adapting to mechanical stress, and repairing damage. nih.gov This remodeling involves a delicate balance between the synthesis of new ECM components and the degradation of old ones, a process where the formation of Δ-HLNL signifies active collagen turnover. nih.gov

In adult organisms, connective tissues constantly adapt to their functional demands. Tissue homeostasis is the maintenance of this steady state. nih.govnih.gov For instance, in response to increased mechanical load, tissues like tendons and ligaments will remodel their ECM to become stronger. nih.gov This adaptive response involves the synthesis of new collagen and the formation of Δ-HLNL cross-links, mediated by enzymes like lysyl oxidase. nih.govfrontiersin.org This turnover ensures that the tissue remains optimized for its physiological role. The presence of Δ-HLNL in adult tissues, albeit at lower levels than in developing tissues, is an indicator of this ongoing, healthy remodeling process that is crucial for tissue integrity. nih.govnih.gov

Following an injury, the body initiates a complex repair process that often recapitulates developmental mechanisms. nih.gov The restoration of tissue architecture and function involves the formation of a provisional matrix, followed by the deposition of a collagen-rich scar tissue. semanticscholar.org

In experimental models of tissue injury, an upregulation of lysyl oxidase activity and a subsequent increase in the formation of reducible cross-links like Δ-HLNL are observed during the proliferative phase of healing. nih.gov This is part of the process of forming granulation tissue, a temporary structure rich in fibroblasts, new blood vessels, and newly synthesized collagen. nih.gov The initial stabilization of this new collagen network by Δ-HLNL is critical for wound closure and the restoration of mechanical strength. nih.gov As the wound matures, these cross-links are remodeled, contributing to the final properties of the scar tissue. semanticscholar.org

Alterations in Experimental Models of Connective Tissue Pathologies

Many connective tissue diseases are characterized by defects in ECM components or the enzymes that modify them. nih.govmdpi.com Experimental models of these pathologies often show distinct alterations in the profile of collagen cross-links, including Δ-HLNL.

In models of fibrotic diseases, such as liver or lung fibrosis, there is an excessive deposition of ECM. This process is associated with increased lysyl oxidase activity and, consequently, elevated levels of collagen cross-linking. While essential for stability, excessive or aberrant cross-linking can lead to increased tissue stiffness and organ dysfunction.

Conversely, in certain genetic disorders like some types of Ehlers-Danlos syndrome, defects in collagen synthesis or processing can lead to a deficiently cross-linked ECM, resulting in tissue fragility. nih.gov Studies on human pathological conditions provide insight into the changes seen in experimental models. For example, in human scoliotic intervertebral discs, the levels of reducible cross-links were found to be significantly higher on the convex side compared to the concave side. nih.gov This change in the cross-link profile is indicative of increased matrix turnover and remodeling, which likely contributes to the progression of the disorder. nih.gov

Table 2: Reducible Cross-link Levels in Scoliotic Intervertebral Disc

Side of Disc Curvature Relative Level of Reducible Cross-links
Convex Side Significantly Higher
Concave Side Lower

Data derived from biochemical studies on human scoliotic discs. nih.gov

These findings in human diseases are mirrored in animal models, which are crucial for studying the pathomechanisms of connective tissue disorders and for the preclinical development of new therapies. nih.govyoutube.com

Fibrotic Processes (e.g., Experimental Fibrosis Models, Keloid Tissue Analysis in Research)

Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to scarring and organ dysfunction. The stability and turnover of this matrix are heavily influenced by collagen cross-linking.

Experimental Fibrosis Models : Animal models are crucial for investigating the mechanisms of fibrosis. In models of pulmonary fibrosis, changes in collagen cross-links serve as molecular markers for disease progression. For instance, studies on lung tissue from patients with Adult Respiratory Distress Syndrome (ARDS), an acute fibrotic condition, show significant elevations in the ratio of dihydroxylysinonorleucine (DHLNL) to HLNL. nih.gov This suggests that an increase in this ratio may mark an acute fibrotic event. nih.gov In contrast, chronic lung fibrosis is associated with increased levels of the mature cross-link, hydroxypyridinium (OHP). nih.gov These changes are often linked to increased activity of lysyl hydroxylase, an enzyme critical for collagen modification. nih.gov Animal models of lung fibrosis, such as those induced by bleomycin, are used to study these molecular changes and test potential therapeutic interventions. dergipark.org.trucsf.edumdpi.com

Keloid Tissue Analysis : Keloids are a type of raised scar that results from an overly aggressive healing process, characterized by excessive collagen deposition. nih.govmednexus.org Research on keloid tissue reveals significant alterations in collagen post-translational modifications. nih.gov The levels of the reducible cross-links, including dehydro-hydroxylysinonorleucine and dehydro-histidinohydroxymerodesmosine, are markedly higher in keloids compared to normal skin—in some cases, up to six times higher. nih.gov Furthermore, keloids contain significant amounts of hydroxylysine-aldehyde derived cross-links like dehydro-dihydroxylysinonorleucine and the mature cross-link pyridinoline (B42742), which are typically characteristic of skeletal tissues. nih.gov This altered cross-linking profile indicates that keloid-forming cells are phenotypically different and produce a more stable, highly cross-linked collagen, contributing to its accumulation. nih.gov In vitro models using keloid-derived fibroblasts have shown an exaggerated production of ECM in response to injury, further supporting the role of altered collagen metabolism in keloid formation. nih.gov

Table 1: Changes in δ-Hydroxylysylnorleucine and Related Cross-links in Fibrotic Conditions
ConditionExperimental Model/TissueKey Findings Regarding Cross-linksReference
Acute Lung Fibrosis (ARDS)Human Lung TissueSignificant elevation in the DHLNL:HLNL ratio. nih.gov
Chronic Lung Fibrosis (ILD)Human Lung TissueSignificant increase in hydroxypyridinium (OHP) content. nih.gov
Infant Respiratory Distress Syndrome (IRDS)Human Lung TissueIncreased amounts of this compound (DHLNL). nih.gov
KeloidsHuman Keloid TissueSignificantly higher levels of dehydro-hydroxylysinonorleucine and dehydro-histidinohydroxymerodesmosine (up to six-fold). Presence of dehydro-dihydroxylysinonorleucine and pyridinoline. nih.gov

Connective Tissue Abnormalities in Nutritional Deficiency Models (e.g., Vitamin B6 Deficiency Effects on Bone Collagen)

Nutritional factors are essential for the proper synthesis and maturation of collagen. Deficiencies in certain vitamins can lead to significant connective tissue abnormalities.

Vitamin B6 Deficiency Effects on Bone Collagen : Vitamin B6, in its active form pyridoxal (B1214274) phosphate (B84403) (PLP), is a crucial cofactor for the enzyme lysyl oxidase. typeset.io Lysyl oxidase initiates the formation of collagen cross-links by catalyzing the oxidative deamination of lysine (B10760008) and hydroxylysine residues. semanticscholar.org A deficiency in vitamin B6 impairs this process, leading to altered collagen structure and reduced tissue strength. typeset.iosemanticscholar.orgnih.gov

Table 2: Effects of Vitamin B6 Deficiency on Bone Collagen in Chick Models
ParameterObservation in B6-Deficient ChicksImplicationReference
Collagen ExtractabilitySignificantly increased (20% vs. 10% in controls).Reduced collagen cross-linking and stability. nih.gov
Reducible Cross-links (DHLNL)Increased amount.Alteration in the cross-linking pathway. nih.gov
Fracture LoadDecreased.Compromised bone mechanical strength. nih.gov
Bone Mineral ContentNo significant change.The defect primarily lies in the organic matrix (collagen). nih.gov

Age-Related Changes in Collagen Cross-Linking (e.g., in Skin and Bone Models)

The process of aging brings about predictable changes in the structure and function of connective tissues, largely due to alterations in collagen cross-linking.

Changes in Skin and Bone Models : The profile of collagen cross-links evolves throughout an organism's lifespan. In early development, the reducible, difunctional cross-links like this compound are more prevalent. nih.gov As the tissue matures, these are gradually replaced by more stable, non-reducible, trifunctional cross-links such as hydroxypyridinium. nih.gov

Studies analyzing tissues from rats and monkeys have shown that biological aging regulates these changes in a somewhat predictable manner, especially during the first half of the lifespan. nih.gov For example, this compound tends to disappear from the skin postnatally. nih.gov In both skin and lung tissue, there is a rapid decrease in the content of difunctional cross-links during early growth and development. nih.gov This is followed by a gradual increase in mature cross-links like hydroxypyridinium in lung tissue. nih.gov However, the changes in the latter half of the lifespan are less consistent, with some studies showing a decrease in certain mature cross-links in very old animals, suggesting a complex and not fully understood process of collagen aging. nih.gov

Collagen Modifications in Uremic States (e.g., Rat Models)

Uremia, a condition resulting from kidney failure, leads to the accumulation of various toxins in the body, which can affect multiple organ systems, including the connective tissues.

Rat Models of Uremia : To study the systemic effects of kidney failure, researchers utilize rat models where uremia is induced, often by surgical resection of renal tissue to create varying degrees of stable uremia. nih.gov These models allow for the investigation of how uremic toxins impact biological processes. One such toxin, indoxyl sulfate, has been shown to accumulate in the brain and is associated with neurobehavioral changes in rat models. nih.gov While direct studies on δ-Hydroxylysylnorleucine in uremic collagen modifications are less common, the principle of uremic toxins affecting protein structure and function is well-established. Given that collagen metabolism is a complex process involving numerous enzymatic steps, it is plausible that the uremic environment could lead to alterations in collagen cross-linking, thereby contributing to the connective tissue pathologies seen in patients with chronic kidney disease.

Interactions with Cellular Receptors and Signaling Pathways in ECM Environment

Cell-Matrix Adhesion and Mechanotransduction

Cells connect to the ECM primarily through integrins, which are transmembrane receptors that bind to specific ECM components. cellsignal.comsigmaaldrich.com These connections, known as focal adhesions, are not static; they are dynamic structures that transmit mechanical signals from the ECM to the cell's interior, a process called mechanotransduction. cellsignal.comfrontiersin.org

The degree and type of collagen cross-linking, which includes δ-Hydroxylysylnorleucine, directly influence the stiffness and mechanical properties of the ECM. frontiersin.orgnih.gov A stiffer matrix, resulting from increased cross-linking, can promote cancer cell growth and migration. nih.gov This is because the mechanical cues from the stiff ECM are transduced through focal adhesions to the cell's cytoskeleton, activating signaling pathways that can alter gene expression and promote invasive phenotypes. frontiersin.org For instance, in breast cancer models, increased collagen density and the resulting matrix stiffness have been found to enhance cell-matrix adhesion and promote cell migration. nih.gov

Influence on Cell Phenotype and Behavior in Research Models

The physical and biochemical properties of the ECM, shaped in part by collagen cross-links, can profoundly influence cell phenotype and behavior. mdpi.com The way cells sense and respond to their environment is a key factor in processes like differentiation, proliferation, and migration. mdpi.comnih.gov

Future Research Directions and Unresolved Questions

Development of Novel High-Resolution Analytical Techniques for Isomer Differentiation

A significant hurdle in the comprehensive analysis of δ-HLNL lies in the differentiation of its various isomers. The enzymatic and non-enzymatic reactions that form these cross-links can result in a variety of stereoisomers, each potentially possessing distinct biological activities. Current methodologies, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been instrumental in quantifying total δ-HLNL. However, these techniques often fall short in providing the high-resolution separation required to distinguish between subtle isomeric forms.

Future research will necessitate the development and refinement of advanced analytical platforms. High-resolution mass spectrometry, with its capacity for precise mass determination and fragmentation analysis, holds promise for distinguishing isomers based on subtle differences in their mass-to-charge ratios and fragmentation patterns. Furthermore, the exploration of techniques like ion mobility-mass spectrometry (IM-MS) could provide an additional dimension of separation based on the shape and size of the isomeric ions. Capillary electrophoresis (CE), known for its high separation efficiency for closely related molecules, also presents a promising avenue for isomer differentiation, particularly when coupled with sensitive detection methods like mass spectrometry. The development of these novel analytical strategies will be paramount for accurately correlating specific δ-HLNL isomers with physiological and pathological states.

Deeper Elucidation of Stereospecific Roles in Biological Processes

The existence of multiple δ-HLNL stereoisomers begs the question of their individual biological roles. It is plausible that different isomers confer distinct biomechanical properties to collagen fibrils or interact differently with other ECM components and cellular receptors. A deeper elucidation of these stereospecific functions is a critical area for future investigation.

This will require the synthesis of pure stereoisomers of δ-HLNL to be used in in vitro and in cellulo experiments. By incorporating these specific isomers into collagenous matrices, researchers can assess their impact on fibril architecture, tensile strength, and enzymatic degradation. Furthermore, studying the interactions of these isomers with cells will shed light on their potential roles in mechanotransduction and cell signaling. Understanding the stereospecific roles of δ-HLNL will provide a more granular view of how collagen cross-linking contributes to tissue homeostasis and disease pathogenesis.

Unraveling the Precise Regulatory Networks Governing Delta-Hydroxylysylnorleucine Formation and Degradation

The formation of δ-HLNL is initiated by the enzymatic activities of lysyl hydroxylases and lysyl oxidases. However, the precise regulatory networks that govern the expression, activity, and localization of these enzymes, and consequently the formation of δ-HLNL, are not fully understood. Future research must focus on unraveling these complex regulatory pathways.

This includes investigating the transcriptional and post-transcriptional regulation of the genes encoding for lysyl hydroxylases and lysyl oxidases in response to various physiological and pathological stimuli. Moreover, the signaling pathways that modulate the activity of these enzymes, such as post-translational modifications and cofactor availability, need to be delineated. A crucial and largely unexplored area is the degradation of δ-HLNL. Identifying the enzymes and pathways responsible for the turnover of this cross-link is essential for understanding ECM remodeling in both health and disease. Uncovering these regulatory networks will provide potential therapeutic targets for modulating collagen cross-linking in fibrotic diseases and other connective tissue disorders.

Investigation of its Significance in Less Explored Extracellular Matrix Niches

While the role of collagen cross-linking is well-studied in fibrillar collagens of tissues like bone and tendon, the significance of δ-HLNL in less explored ECM niches remains an open question. These specialized microenvironments, such as the basement membrane and the pericellular matrix, have unique compositions and functions that are critical for tissue organization and cell behavior.

Future investigations should aim to quantify the abundance and isomeric profile of δ-HLNL in these specialized niches and determine its contribution to their unique biomechanical properties. For instance, in the basement membrane, a thin, sheet-like ECM layer, δ-HLNL may play a role in regulating its integrity and filtration properties. In the pericellular matrix, which immediately surrounds cells, this cross-link could influence cell-matrix interactions and mechanosensing. Exploring the role of δ-HLNL in these less-charted territories will broaden our understanding of its functional versatility within the ECM.

Integration with Multi-Omics Data for Systems-Level Understanding of ECM Dynamics

To gain a holistic understanding of the role of δ-HLNL in ECM dynamics, it is imperative to move beyond single-molecule studies and embrace a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to construct comprehensive models of ECM metabolism and remodeling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.